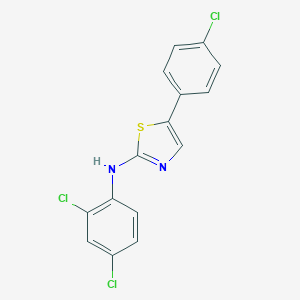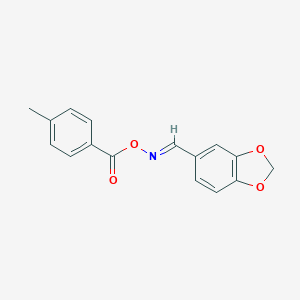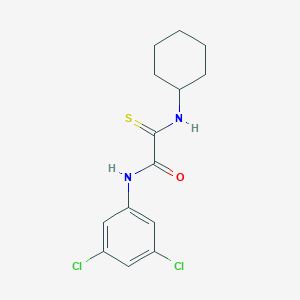
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, also known as 5-chloro-N-2,4-dichlorophenyl-1,3-thiazol-2-amine, is an organic compound that is used in scientific research applications. It is a white crystalline solid that is soluble in water and dimethyl sulfoxide (DMSO). 5-chloro-N-2,4-dichlorophenyl-1,3-thiazol-2-amine has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Research into the synthesis and structural properties of compounds related to "5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine" involves exploring novel synthetic routes and understanding their conformation through spectroscopic methods and computational calculations. For instance, Issac and Tierney (1996) detailed the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting the reaction mechanisms and product conformations based on high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).
Environmental Impact
Studies on chlorophenols, including compounds structurally similar to "5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine," have assessed their environmental impact, particularly their toxicity and persistence in aquatic environments. Krijgsheld and Gen (1986) reviewed the toxic effects and biodegradation potential of chlorophenols, noting their moderate to high persistence under certain conditions and their considerable toxicity to aquatic life (Krijgsheld & Gen, 1986).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with cannabinoid cb1 receptors . These receptors play a crucial role in the central nervous system, influencing various physiological processes such as appetite, pain-sensation, mood, and memory .
Biochemical Pathways
Compounds targeting cannabinoid receptors are known to affect various signaling pathways, including those involved in pain perception, appetite regulation, and mood modulation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the liver .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of similar compounds .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2S/c16-10-3-1-9(2-4-10)14-8-19-15(21-14)20-13-6-5-11(17)7-12(13)18/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGKXCHMIFIKED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)
![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)


![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)
![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)

![N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371333.png)

![1-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-2-dodecylsulfanylethanone](/img/structure/B371336.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)